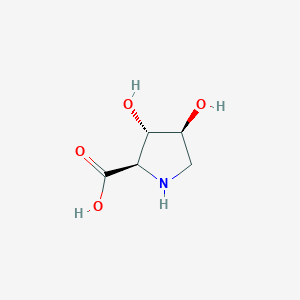

(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. DHPA is a cyclic amino acid that is structurally similar to proline and hydroxyproline.

Mecanismo De Acción

The mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the nuclear factor kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K) pathway.

Efectos Bioquímicos Y Fisiológicos

(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been found to have antioxidant properties, which help to protect cells from oxidative damage. Additionally, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects by protecting neurons from damage and promoting their survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its high purity and stability. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is its limited solubility in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several future directions for the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in scientific research. One potential area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of cancer. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-tumor effects in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of investigation is the use of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.

Conclusion:

In conclusion, (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential therapeutic properties. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has potential for use in the treatment of cancer, diabetes, and cardiovascular diseases. While there are limitations to using (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in lab experiments, its high purity and stability make it a cost-effective option for researchers. Further research is needed to better understand the mechanism of action of (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid and its potential use in other areas of medicine.

Métodos De Síntesis

(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid can be synthesized through the reaction between L-aspartic acid and formaldehyde. The reaction takes place in the presence of sodium cyanoborohydride as a reducing agent and yields (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid in high purity. Other methods for synthesizing (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid include the use of enzymes and chiral catalysts.

Aplicaciones Científicas De Investigación

(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has been shown to have potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. (2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

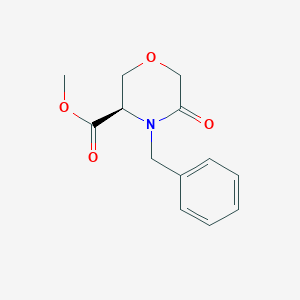

Propiedades

Número CAS |

138258-69-2 |

|---|---|

Nombre del producto |

(2R,3S,4S)-3,4-Dihydroxypyrrolidine-2-carboxylic acid |

Fórmula molecular |

C5H9NO4 |

Peso molecular |

147.13 g/mol |

Nombre IUPAC |

(2R,3S,4S)-3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4+/m0/s1 |

Clave InChI |

HWNGLKPRXKKTPK-PZGQECOJSA-N |

SMILES isomérico |

C1[C@@H]([C@H]([C@@H](N1)C(=O)O)O)O |

SMILES |

C1C(C(C(N1)C(=O)O)O)O |

SMILES canónico |

C1C(C(C(N1)C(=O)O)O)O |

Sinónimos |

D-Proline, 3,4-dihydroxy-, (3S,4S)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)